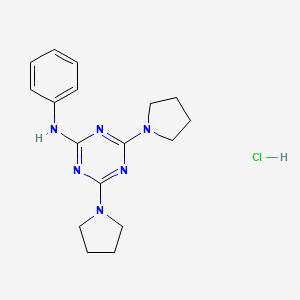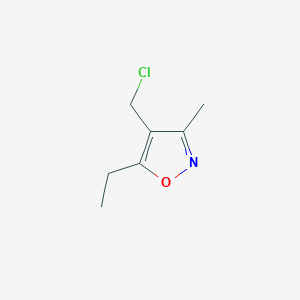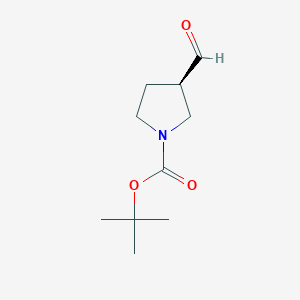
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.91 g/mol . It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde. One common method includes the following steps :
Bromination: 2-Hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as hydrazines and amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents are commonly used under acidic conditions.
Nucleophilic Addition: Reagents like hydrazines and amines are used under mild conditions to form hydrazones and Schiff bases.
Major Products Formed
Hydrazones: Reaction with hydrazines forms hydrazone derivatives.
Schiff Bases: Reaction with amines forms Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, particularly those involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3,5-Dichloro-2-hydroxybenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Uniqueness
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine and chlorine atoms on the benzaldehyde ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
5-bromo-3,4-dichloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSDCXXDUYDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)
![methyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2673319.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2673321.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide](/img/structure/B2673322.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2673324.png)

![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2673332.png)



![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)

